

An In-depth Technical Guide to Ethyl 2-chloro-6-fluorophenylacetate

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Compound of Interest

Compound Name:	<i>Ethyl 2-chloro-6-fluorophenylacetate</i>
Cat. No.:	B1333478

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 2-chloro-6-fluorophenylacetate is a halogenated aromatic compound of significant interest in the chemical and pharmaceutical industries. Its unique substitution pattern, featuring both chlorine and fluorine atoms on the phenyl ring, imparts specific physicochemical properties that make it a valuable intermediate in the synthesis of a variety of target molecules. This technical guide provides a comprehensive review of the available literature on **Ethyl 2-chloro-6-fluorophenylacetate**, focusing on its synthesis, properties, and applications, with a particular emphasis on its role in drug discovery and development.

Physicochemical Properties

Ethyl 2-chloro-6-fluorophenylacetate is a colorless to light yellow clear liquid at room temperature.^[1] Its key physical and chemical properties are summarized in the table below.

Property	Value	Reference
CAS Number	214262-85-8	[1]
Molecular Formula	C ₁₀ H ₁₀ ClFO ₂	[1]
Molecular Weight	216.64 g/mol	[1]
Purity	≥ 98% (GC)	[1]
Density	1.24 g/mL	[1]
Appearance	Colorless to light yellow clear liquid	[1]
Refractive Index (n _{20D})	1.5	[1]
Storage Conditions	Room Temperature	[1]

Synthesis of Ethyl 2-chloro-6-fluorophenylacetate

The primary method for the synthesis of **Ethyl 2-chloro-6-fluorophenylacetate** is through the esterification of 2-chloro-6-fluorophenylacetic acid. A detailed experimental protocol is outlined in the following section.

Experimental Protocol: Esterification of 2-chloro-6-fluorophenylacetic acid

This protocol is based on the procedure described in patent EP2695855A1.

Materials:

- 2-chloro-6-fluorophenylacetic acid
- Ethanol (absolute)
- Sulfuric acid (concentrated)
- Toluene
- Sodium bicarbonate solution (aqueous)

- Water
- Anhydrous sodium sulfate

Equipment:

- Round-bottom flask equipped with a reflux condenser and a Dean-Stark trap
- Heating mantle
- Magnetic stirrer
- Separatory funnel
- Rotary evaporator

Procedure:

- To a solution of 2-chloro-6-fluorophenylacetic acid (1 part by weight) in toluene (3 parts by volume), add ethanol (3 parts by volume) and a catalytic amount of concentrated sulfuric acid.
- Heat the mixture to reflux and remove the water formed during the reaction azeotropically using a Dean-Stark trap.
- Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.
- After completion of the reaction, cool the mixture to room temperature.
- Wash the organic phase sequentially with water, aqueous sodium bicarbonate solution, and again with water.
- Dry the organic phase over anhydrous sodium sulfate.
- Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude **Ethyl 2-chloro-6-fluorophenylacetate**.

- Purify the crude product by vacuum distillation.

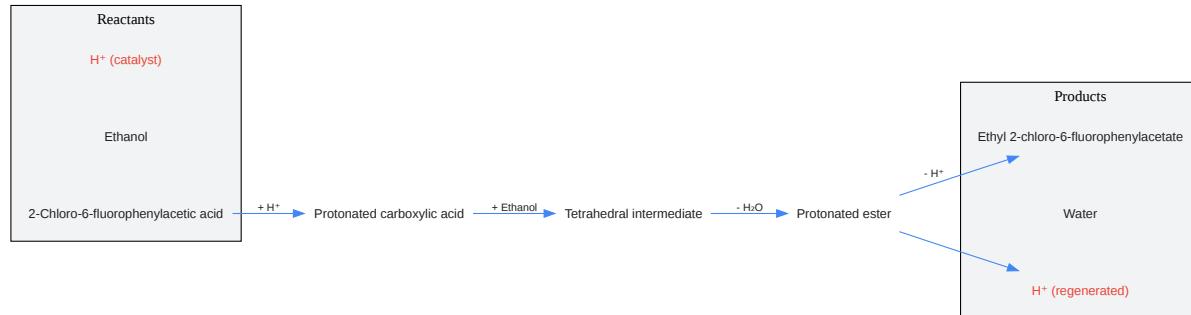
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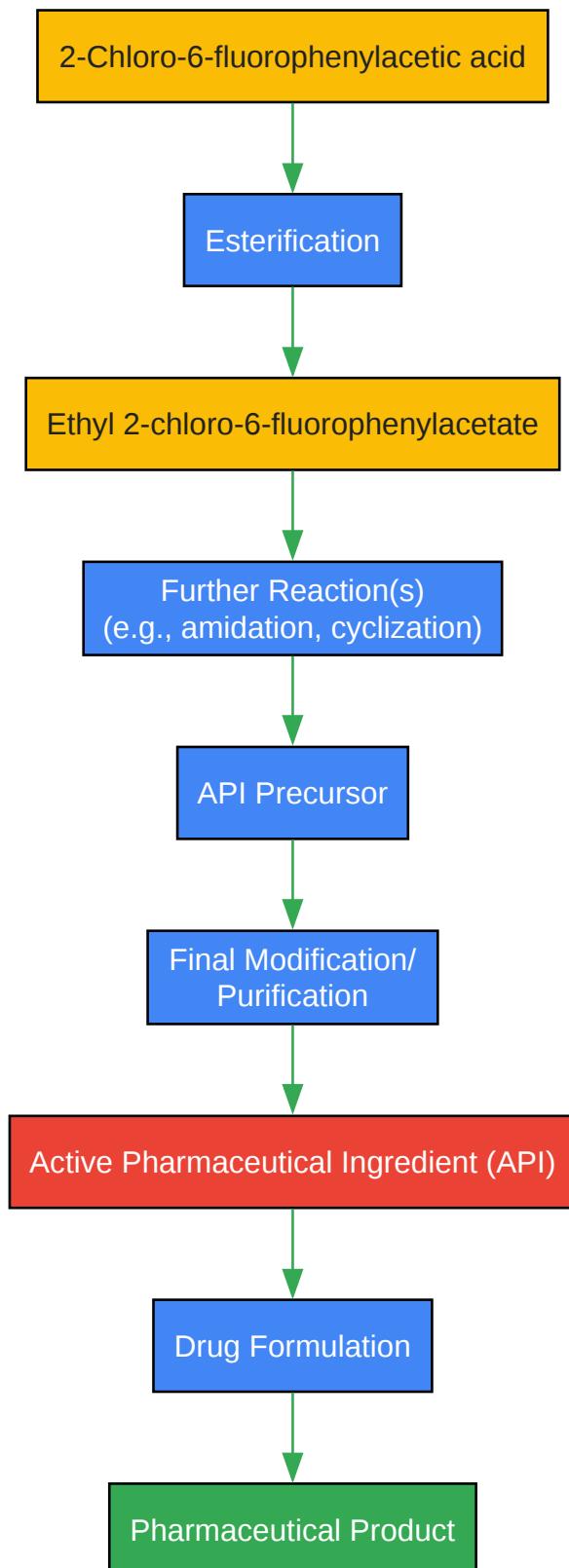
Parameter	Value	Reference
Yield	95%	EP2695855A1

Reaction Mechanism: Fischer-Speier Esterification

The synthesis of **Ethyl 2-chloro-6-fluorophenylacetate** from 2-chloro-6-fluorophenylacetic acid and ethanol in the presence of an acid catalyst is a classic example of a Fischer-Speier esterification. The reaction mechanism involves several key steps:

- Protonation of the carbonyl oxygen: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, increasing the electrophilicity of the carbonyl carbon.[2][3]
- Nucleophilic attack by the alcohol: The oxygen atom of the ethanol molecule acts as a nucleophile and attacks the activated carbonyl carbon.[2][3]
- Proton transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, forming a good leaving group (water).[2][3]
- Elimination of water: The tetrahedral intermediate collapses, eliminating a molecule of water.[2][3]
- Deprotonation: The protonated ester is deprotonated to yield the final ester product and regenerate the acid catalyst.[2][3]





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